[7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
Properties
IUPAC Name |
[7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-15-23-21(18(13-31)12-28-15)11-22-25(33-23)29-24(17-5-9-20(32-2)10-6-17)30-26(22)34-14-16-3-7-19(27)8-4-16/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDZEEWYCCWVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC5=CC=C(C=C5)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-fluorobenzyl mercaptan and 4-methoxybenzaldehyde, followed by cyclization and functional group modifications. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors, precise control of reaction parameters, and efficient purification techniques. Methods such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
[7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target specific functional groups, such as the methoxy or fluorophenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, [7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its functional groups could enable binding to specific biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. Its structural features may allow it to interact with specific receptors or enzymes, leading to therapeutic applications.
Industry
In industrial applications, this compound could be used as a precursor for manufacturing advanced materials or specialty chemicals.
Mechanism of Action
The mechanism of action of [7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s functional groups enable it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity is influenced by substituent electronic and steric properties. Below is a comparative analysis with structurally related molecules:
Pharmacokinetic Considerations
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in ’s fluorophenyl derivatives, suggesting prolonged half-life for the target compound .
Research Findings and Gaps
Key Insights
- Structural-Activity Relationship (SAR) : The tricyclic heterocyclic core is critical for bioactivity, with substituents modulating potency and selectivity. For example:
- Therapeutic Potential: Analogs with similar scaffolds (e.g., triazoles in ) are effective against fungal pathogens, implying the target compound could fill gaps in drug-resistant infections .
Biological Activity
The compound , [7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol , exhibits a range of biological activities that are currently under investigation for potential therapeutic applications. This article will summarize its biological activity based on available literature, including structure-activity relationships (SAR), pharmacological effects, and case studies.
Molecular Characteristics
- IUPAC Name : 7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
- Molecular Formula : C22H24F N3 O2 S
- Molecular Weight : 395.5 g/mol
Structural Representation
The compound's complex structure includes multiple functional groups that may contribute to its biological activity. Its structural features include:
- A tricyclic framework which is characteristic of many biologically active compounds.
- Substituents such as fluorophenyl , methoxyphenyl , and a methylsulfanyl group , which are known to influence binding affinity and selectivity toward various biological targets.
Pharmacological Effects
-
Dopamine Transporter Inhibition :
Recent studies have indicated that compounds with similar structural motifs exhibit significant inhibition of the dopamine transporter (DAT). For instance, a related compound demonstrated an affinity ( nM) for DAT, suggesting potential applications in treating psychostimulant use disorders . -
Serotonin Transporter Interaction :
The compound's design suggests possible interactions with the serotonin transporter (SERT), which could influence mood regulation and anxiety-related behaviors. -
Sigma Receptor Modulation :
Compounds featuring similar structures have been shown to interact with sigma receptors, which play a role in neuroprotection and modulation of dopaminergic signaling .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be linked to its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorophenyl Group | Enhances DAT binding affinity |
| Methoxy Group | Increases lipophilicity and potential CNS penetration |
| Methylsulfanyl Group | Modulates metabolic stability |
Research indicates that modifications to these groups can significantly alter the compound's pharmacokinetic properties and therapeutic potential.
Preclinical Models
In preclinical models examining the efficacy of similar compounds in reducing cocaine and methamphetamine reinforcement behaviors, significant results were observed:
- One study reported that a related compound reduced the reinforcing effects of psychostimulants without exhibiting psychostimulant behaviors itself .
Metabolic Stability
The metabolic stability of compounds similar to this one has been evaluated using human liver microsomes, revealing moderate stability which is crucial for therapeutic viability .
Potential Therapeutic Applications
Given its pharmacological profile, this compound may hold promise for:
- Treatment of addiction disorders
- Neuroprotective applications
- Mood disorder therapies through modulation of dopamine and serotonin pathways
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
